![molecular formula C27H26N2O2 B2499051 3,3-dimethyl-11-(3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 300689-13-8](/img/structure/B2499051.png)

3,3-dimethyl-11-(3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

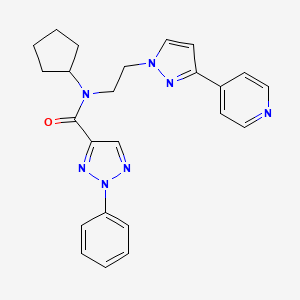

3,3-dimethyl-11-(3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C27H26N2O2 and its molecular weight is 410.517. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structure Analysis

- Synthesis Techniques : Research on similar chemical compounds like 1,5-benzodiazepines reveals various synthesis techniques. For instance, a study demonstrated novel conversions of benzo[b]thiophen-3(2H)-ones into 1,2-benzisothiazole and tetrahydro-1,2-benzothiazepin-5-one systems through specific chemical pathways, providing insights into complex synthesis processes (Tamura et al., 1980).

- Crystal Structures : Investigations on benzodiazepine derivatives, such as the study of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one, offer valuable information on crystal structures and molecular forms. These insights are crucial for understanding the physical and chemical properties of such compounds (Kravtsov et al., 2012).

Pharmacological Aspects

- Anticonvulsant Activity : Benzodiazepine derivatives have been studied for their potential anticonvulsant properties. For instance, compounds like 5-(Dialkylamino) substituted 8-chloro-6-phenyl-6H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines demonstrated significant anticonvulsant effects, showcasing the therapeutic potential of these compounds (Grossi et al., 1993).

- Antimicrobial and Anti-inflammatory Agents : Some benzodiazepine derivatives, such as those synthesized in a study involving pyrazole and isoxazole, showed antimicrobial and anti-inflammatory activities. This suggests the potential of benzodiazepine derivatives in treating infections and inflammation (Kendre et al., 2015).

Novel Applications

- Ultrasound-Assisted Synthesis : Innovative synthesis methods, such as the ultrasound-enhanced synthesis of benzothiazepines, have been explored. This method not only results in potent antimicrobial agents but also offers economic and environmental benefits due to its efficient process (Chate et al., 2011).

- Antitumor Agents : Benzodiazepine derivatives have shown promise as antitumor agents. For example, certain compounds synthesized as part of a study demonstrated potent antiproliferative activity against various human neoplastic cell lines, indicating their potential in cancer treatment (Bolognese et al., 2006).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of this compound are the GABAA receptors . These receptors are a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

The compound interacts with the benzodiazepine binding site on GABAA receptors . This interaction enhances the effect of GABA, leading to increased opening of the associated chloride ion channels and hyperpolarization of the neuron. This results in an overall decrease in neuronal excitability.

Biochemical Pathways

The compound’s action on GABAA receptors affects the GABAergic pathway . This pathway is involved in a wide range of physiological functions, including motor control, vision, and anxiety regulation. By enhancing the inhibitory effects of GABA, the compound can exert anxiolytic effects.

Result of Action

The compound has been found to exhibit potent antioxidant and anxiolytic effects . In in vivo mouse models, certain derivatives of the compound showed significant anxiolytic effects, even at a low oral dose .

Análisis Bioquímico

Biochemical Properties

The compound is known to be a cytoprotective modulator of apoptotic signal kinase-1 (ASK1) . It interacts with ASK1, a key enzyme involved in the regulation of cellular stress response and apoptosis . The nature of these interactions is likely to involve binding at specific sites on the enzyme, leading to modulation of its activity .

Cellular Effects

The compound has been shown to have significant effects on various types of cells. It is known to influence cell function by modulating the activity of ASK1, which plays a crucial role in cellular stress responses and apoptosis . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, the compound exerts its effects primarily through its interactions with ASK1 . It is thought to bind to ASK1, leading to changes in the enzyme’s activity. This can result in alterations in downstream signaling pathways, potentially influencing gene expression and leading to changes in cellular function .

Temporal Effects in Laboratory Settings

Given its role as a modulator of ASK1, it is likely that its effects could vary over time, depending on factors such as the stability of the compound, its rate of degradation, and the specific cellular context .

Metabolic Pathways

Given its known interactions with ASK1, it is likely that it could be involved in pathways related to cellular stress responses and apoptosis .

Propiedades

IUPAC Name |

9,9-dimethyl-6-(3-phenoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O2/c1-27(2)16-23-25(24(30)17-27)26(29-22-14-7-6-13-21(22)28-23)18-9-8-12-20(15-18)31-19-10-4-3-5-11-19/h3-15,26,28-29H,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBCOKOPCXDBTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Methoxymethyl)oxan-4-yl]acetic acid](/img/structure/B2498968.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2498976.png)

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)

![N-(Cyclopropylmethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498988.png)